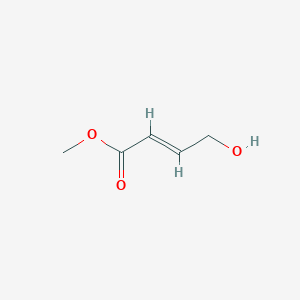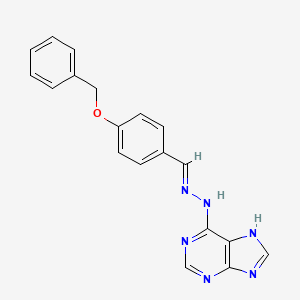
(E)-6-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-9H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(E)-6-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-9H-purine” is a purine derivative. Purines are biologically significant molecules found in many organisms. They are part of the structure of nucleic acids (DNA and RNA), where they pair with pyrimidines to form the structure of the DNA double helix and the RNA single strand .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the purine ring, the hydrazine group, and the benzylidene group. The presence of these functional groups would likely result in a variety of intermolecular interactions, including hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the hydrazine group could potentially undergo oxidation or reduction reactions. The benzylidene group might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación
Antimycobacterial Activity
(E)-6-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-9H-purine derivatives exhibit potent antimycobacterial properties. Studies have shown that certain 9-benzylpurines, especially those with electron-donating substituents on the phenyl ring, display high activity against Mycobacterium tuberculosis. The presence of a chlorine atom at the purine 2-position enhances antimycobacterial activity, indicating the potential of these compounds as antituberculosis drugs (Bakkestuen, Gundersen, & Utenova, 2005). Another study identified 9-benzyl-2-chloro-6-(2-furyl)purine as a compound with a minimum inhibitory concentration of 0.78 µg/mL against Mycobacterium tuberculosis H(37)Rv, showing promise for further development as an antimycobacterial agent (Gundersen, Nissen‐meyer, & Spilsberg, 2002).
Enzyme Inhibition
Certain purine derivatives have been synthesized and evaluated as enzyme inhibitors. For instance, 6-substituted-9-(5-deoxy-β-D-xylofuranosyl)purines have shown varied degrees of inhibition against the enzyme adenosine deaminase, indicating their potential in therapeutic applications where enzyme modulation is required (Shah, Schaeffer, & Murray, 1965).
Antiviral Activity
Purine derivatives have also been explored for their antiviral properties. A series of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)purines synthesized and tested for antirhinovirus activity showed significant potential, with several compounds demonstrating low micromolar IC50 values against rhinovirus serotype 1B (Kelley, Linn, & Selway, 1989).
Anticancer Activity
Further research has been conducted on the synthesis of various fused purine analogues from 6-mercaptopurine, leading to compounds with potent anticancer activity against a wide range of cancer cell lines. This highlights the importance of purine derivatives in the development of new anticancer agents (Hassan, Sarg, Bayoumi, & Kalaf, 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]-7H-purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O/c1-2-4-15(5-3-1)11-26-16-8-6-14(7-9-16)10-24-25-19-17-18(21-12-20-17)22-13-23-19/h1-10,12-13H,11H2,(H2,20,21,22,23,25)/b24-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWVOVQXSJKHIB-YSURURNPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC3=NC=NC4=C3NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC3=NC=NC4=C3NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-6-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-9H-purine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-fluorobenzyl)-2-[(3-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2949789.png)
![N'-[(1Z)-1-AMino-2,2,2-trifluoroethylidene]-N-methyl(tert-butoxy)carbohydrazide](/img/structure/B2949790.png)
![N-(1-cyanocyclopentyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide](/img/structure/B2949792.png)
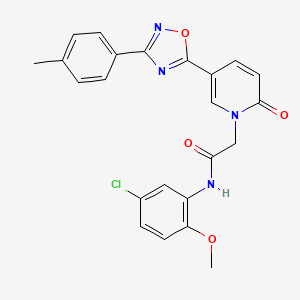
![N-(2,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
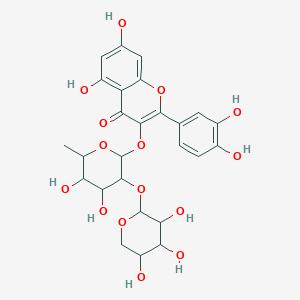

![6-ethoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)pyrimidine-4-carboxamide](/img/structure/B2949801.png)
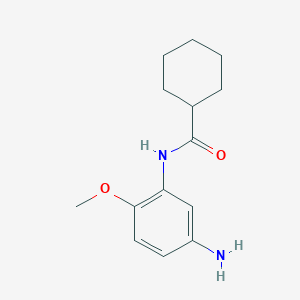
![2-(4-methoxyphenyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2949804.png)
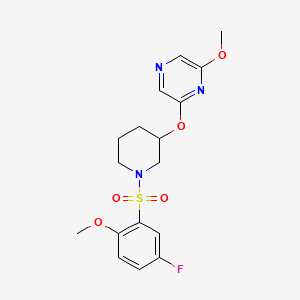
![[(1R,2R,4R)-5,5-Difluoro-2-bicyclo[2.2.1]heptanyl]methanamine;hydrochloride](/img/structure/B2949808.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2949809.png)
